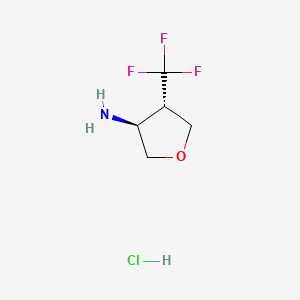

rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-aminehydrochloride,trans

Description

rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans is a chiral bicyclic amine derivative featuring a trifluoromethyl (-CF₃) substituent on the oxolane (tetrahydrofuran) ring. The compound’s stereochemistry (3R,4R) and trans configuration contribute to its unique physicochemical properties, including enhanced metabolic stability and lipophilicity compared to non-fluorinated analogs. The hydrochloride salt form improves aqueous solubility, making it suitable for pharmaceutical or agrochemical applications.

Properties

Molecular Formula |

C5H9ClF3NO |

|---|---|

Molecular Weight |

191.58 g/mol |

IUPAC Name |

(3S,4S)-4-(trifluoromethyl)oxolan-3-amine;hydrochloride |

InChI |

InChI=1S/C5H8F3NO.ClH/c6-5(7,8)3-1-10-2-4(3)9;/h3-4H,1-2,9H2;1H/t3-,4-;/m1./s1 |

InChI Key |

USAGQKMMZWEBHJ-VKKIDBQXSA-N |

Isomeric SMILES |

C1[C@H]([C@@H](CO1)N)C(F)(F)F.Cl |

Canonical SMILES |

C1C(C(CO1)N)C(F)(F)F.Cl |

Origin of Product |

United States |

Biological Activity

The compound rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans, is a synthetic derivative notable for its potential biological activities. This article aims to detail its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C5H9ClF3N

- Molecular Weight : 191.579 g/mol

- CAS Number : 2763584-63-8

The biological activity of rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride is largely attributed to its structural features, particularly the trifluoromethyl group. This group enhances the compound's lipophilicity and may influence its interaction with biological targets.

- Enzyme Inhibition : The compound has shown potential in inhibiting specific enzymes involved in metabolic pathways. For instance, studies suggest that trifluoromethylated compounds can interact with enzymes through hydrogen bonding and hydrophobic interactions due to the electron-withdrawing nature of the trifluoromethyl group .

- Receptor Modulation : Preliminary data indicate that this compound may act on certain receptors that modulate neurotransmitter release and neuronal excitability, although specific receptor targets remain to be fully elucidated.

In Vitro Studies

In vitro studies have explored the effects of rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride on various cell lines:

- Cytotoxicity : Tests conducted on human cancer cell lines such as MCF-7 (breast cancer) demonstrated moderate cytotoxic effects with IC50 values ranging from 15 to 30 µM .

- Enzyme Activity : The compound was evaluated for its inhibitory effects on cholinesterases (AChE and BChE). Results indicated an IC50 value of approximately 19.2 µM for AChE inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Case Studies

- Neuroprotective Effects : A study highlighted the neuroprotective properties of trifluoromethylated compounds in models of oxidative stress. The presence of the trifluoromethyl group was correlated with enhanced protection against neuronal damage induced by reactive oxygen species .

- Anti-inflammatory Activity : Research has indicated that rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride may exhibit anti-inflammatory properties through the modulation of cytokine release in macrophage cell lines . This suggests a potential therapeutic role in inflammatory diseases.

Comparative Analysis

To better understand the unique properties of rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, a comparison with structurally similar compounds is useful.

| Compound Name | Structure | Biological Activity |

|---|---|---|

| rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine | Structure | Moderate cytotoxicity; AChE inhibition |

| tert-butyl ((3R,4R)-4-hydroxypyrrolidin-3-yl)carbamate | Structure | Enzyme inhibition; potential drug precursor |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride, trans with key analogs identified in the evidence:

Notes:

Key Research Findings and Substituent Effects

Trifluoromethyl (-CF₃) vs. Pyrazole Derivatives: The trifluoromethyl group in the target compound confers strong electron-withdrawing effects, which can enhance metabolic stability and membrane permeability compared to pyrazole-containing analogs (e.g., CAS 2044705-53-3) .

Impact of N-Methylation :

N-methylated analogs (e.g., CAS 2059999-75-4) exhibit reduced basicity and polarity, which may prolong half-life in vivo but decrease aqueous solubility .

Dihydrochloride Salts :

All compared compounds are dihydrochloride salts, improving solubility in polar solvents. However, the trifluoromethyl group’s hydrophobicity may offset this advantage in the target compound, requiring formulation adjustments.

Stereochemical Considerations : The (3R,4R) configuration of the target compound contrasts with (2R,3S) configurations in pyrazole analogs (e.g., CAS 2044705-53-3), which could lead to divergent biological activities due to spatial orientation differences .

Q & A

Q. What are the recommended synthetic routes for rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride?

Methodological Answer :

- Stereoselective Synthesis : Utilize asymmetric catalysis or chiral auxiliaries to achieve the (3R,4R) configuration. For example, van den Nieuwendijk et al. (2000) demonstrated stereoselective synthesis of hydroxylated amines via chiral pool strategies, which can be adapted for oxolan backbone construction .

- Trifluoromethyl Introduction : Employ trifluoromethylation reagents (e.g., trifluoroacetyl chloride derivatives) or nucleophilic/electrophilic CF₃ sources. Xiao et al. (2015) reported aminotrifluoromethylthiolation methods that may inform reagent selection .

- Purification : Use preparative HPLC (as in and ) with chiral columns to isolate the trans diastereomer. Purity should exceed 98.0% (HPLC) for research-grade material .

Q. How is the stereochemical configuration of the compound confirmed?

Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction (e.g., as in related oxolan derivatives in ) .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE correlations to confirm trans stereochemistry and spatial arrangement of substituents .

- Chiral HPLC : Compare retention times with enantiopure standards (see for analytical protocols) .

Q. What analytical techniques are used to characterize purity and stability?

Methodological Answer :

- HPLC-MS : Quantify purity and detect impurities using reverse-phase columns (C18) with MS detection, as described in Sigma-Aldrich protocols ( ) .

- Thermogravimetric Analysis (TGA) : Assess thermal stability under controlled atmospheres (e.g., nitrogen) to determine decomposition thresholds.

- pH-Dependent Stability Studies : Incubate the compound in buffers (pH 2–12) and monitor degradation via UV-Vis or NMR (methodology akin to zoospore studies in ) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis of rac-(3R,4R)-4-(trifluoromethyl)oxolan-3-amine hydrochloride?

Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to predict transition states and reaction pathways. ICReDD’s approach ( ) integrates computation to narrow experimental conditions, reducing trial-and-error .

- Reactivity Prediction : Leverage tools like CAMEO Chemicals ( ) to model trifluoromethyl group reactivity and select optimal reagents .

- Machine Learning : Train models on existing oxolan synthesis data to predict yields and stereoselectivity under varying conditions.

Q. How should researchers resolve contradictions in reaction yields during scale-up?

Methodological Answer :

- Factorial Design of Experiments (DoE) : Systematically vary parameters (temperature, solvent, catalyst loading) to identify critical factors. outlines factorial design principles for robust process optimization .

- Process Control Simulations : Apply chemical engineering models (e.g., CRDC subclass RDF2050108 in ) to simulate mass transfer and kinetic limitations in scaled reactors .

- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically.

Q. What strategies mitigate racemization during storage or reaction conditions?

Methodological Answer :

- Low-Temperature Storage : Store as a hydrochloride salt at -20°C in anhydrous solvents (e.g., acetonitrile) to minimize amine racemization .

- Racemization Kinetics Study : Conduct Arrhenius experiments (NMR or polarimetry) to quantify rate constants at varying temperatures/pH, as in ’s chemical stability protocols .

- Protective Group Strategies : Temporarily protect the amine with Boc or Fmoc groups during reactive steps, then deprotect under mild acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.